molecular formula C13H23Cl4N3 B13529055 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride

Cat. No.: B13529055
M. Wt: 363.1 g/mol
InChI Key: JVKCBWMMZOPSAW-UHFFFAOYSA-N
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Description

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride is a chemical compound with the molecular formula C13H20ClN3.3HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the addition of ethylenediamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified and converted to its trihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The trihydrochloride form is preferred for its stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including its binding to receptors and enzymes.

    Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders or as an antihistamine.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Hydroxyzine: Another antihistamine that shares structural similarities.

    Fluoxetine: A selective serotonin reuptake inhibitor with a related chemical structure.

Uniqueness

2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trihydrochloride form enhances its stability and solubility, making it suitable for various research and industrial applications.

Properties

Molecular Formula

C13H23Cl4N3

Molecular Weight

363.1 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C13H20ClN3.3ClH/c14-13-3-1-12(2-4-13)11-17-9-7-16(6-5-15)8-10-17;;;/h1-4H,5-11,15H2;3*1H

InChI Key

JVKCBWMMZOPSAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)CC2=CC=C(C=C2)Cl.Cl.Cl.Cl

Origin of Product

United States

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